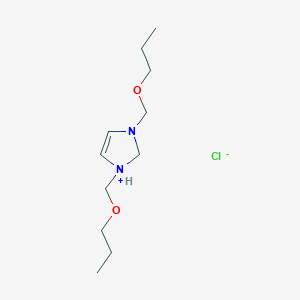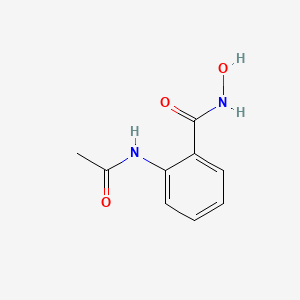![molecular formula C15H12N2O3 B14299073 {4-[(4-Isocyanatophenyl)methyl]phenyl}carbamic acid CAS No. 114216-38-5](/img/structure/B14299073.png)
{4-[(4-Isocyanatophenyl)methyl]phenyl}carbamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[(4-Isocyanatophenyl)methyl]phenyl}carbamic acid is an organic compound that features both isocyanate and carbamic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-Isocyanatophenyl)methyl]phenyl}carbamic acid typically involves the reaction of 4-isocyanatobenzyl chloride with phenylcarbamic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary, but common solvents include dichloromethane and toluene, and the reaction is often conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Safety measures are crucial due to the reactivity of isocyanate groups, which can be hazardous.
Chemical Reactions Analysis
Types of Reactions
{4-[(4-Isocyanatophenyl)methyl]phenyl}carbamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alcohols, amines, and thiols can react with the isocyanate group under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and related compounds.
Substitution: Urethanes, ureas, and thiocarbamates, depending on the nucleophile used.
Scientific Research Applications
{4-[(4-Isocyanatophenyl)methyl]phenyl}carbamic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of {4-[(4-Isocyanatophenyl)methyl]phenyl}carbamic acid involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and can react with nucleophiles to form stable products. This reactivity is exploited in various applications, including the formation of polyurethanes and other polymers.
Comparison with Similar Compounds
Similar Compounds
- Phenyl isocyanate
- Benzyl isocyanate
- Phenylcarbamic acid
Comparison
{4-[(4-Isocyanatophenyl)methyl]phenyl}carbamic acid is unique due to the presence of both isocyanate and carbamic acid functional groups in the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that contain only one of these functional groups.
Properties
CAS No. |
114216-38-5 |
|---|---|
Molecular Formula |
C15H12N2O3 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
[4-[(4-isocyanatophenyl)methyl]phenyl]carbamic acid |
InChI |
InChI=1S/C15H12N2O3/c18-10-16-13-5-1-11(2-6-13)9-12-3-7-14(8-4-12)17-15(19)20/h1-8,17H,9H2,(H,19,20) |
InChI Key |
PSZCZRHCUIZTOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)NC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


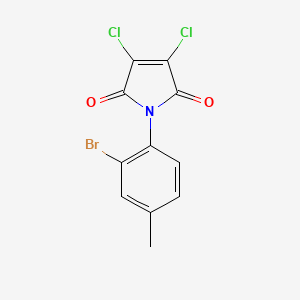
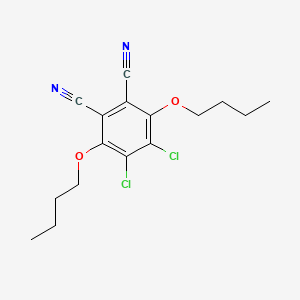

![6-Methoxy-6-azabicyclo[3.2.1]octan-3-one](/img/structure/B14298999.png)
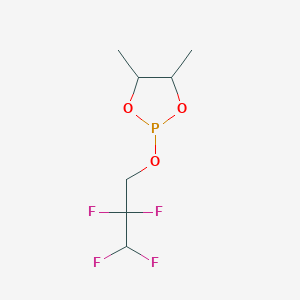
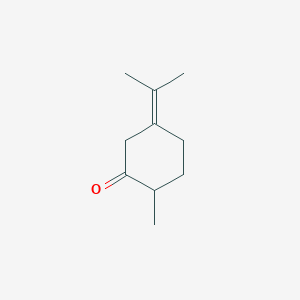
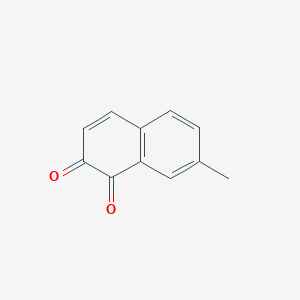
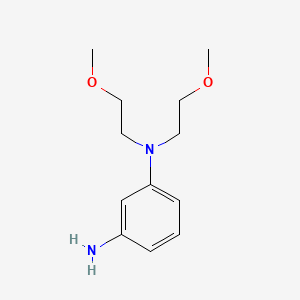
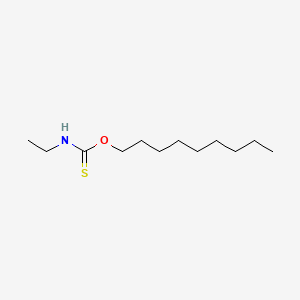
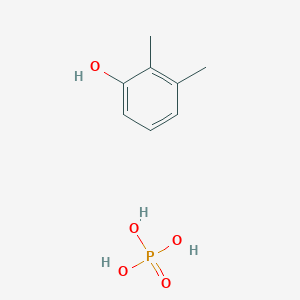

![Benzoic acid, 2-hydroxy-5-[(methylphenylamino)sulfonyl]-](/img/structure/B14299052.png)
